molecular formula C5H11NO2Se B3422514 Selenomethionine CAS No. 2578-28-1

Selenomethionine

Cat. No.: B3422514
CAS No.: 2578-28-1
M. Wt: 196.12 g/mol
InChI Key: RJFAYQIBOAGBLC-UHFFFAOYSA-N
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Description

Selenomethionine (SeMet) is a naturally occurring amino acid. The L-selenomethionine enantiomer is the main form of selenium found in Brazil nuts, cereal grains, soybeans, and grassland legumes . It is a common natural food source of selenium .


Synthesis Analysis

This compound is synthesized in plants and some fungi and, via nutrition, finds its way into mammalian cells . It can be produced in bacteria, yeast, and mammalian cells . It is readily introduced through auxotrophic expression .


Molecular Structure Analysis

This compound’s structure is similar to that of methionine, with selenium replacing sulfur . It exhibits unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine .


Chemical Reactions Analysis

This compound is extraordinarily redox-active under physiological conditions and provides protection against reactive oxygen species (ROS) and other possibly harmful oxidants . It can be selectively modified even in the presence of cysteine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.11 g/mol and is a solid at room temperature . It is soluble in water at a concentration of 13.66 mg/mL .

Scientific Research Applications

Protein Engineering and Structural Biology

SeMet is extensively utilized in protein engineering for structure determination, particularly through its role as a phasing tool in X-ray crystallography. This application leverages SeMet's ability to replace methionine in proteins, facilitating the determination of protein structures via multiwavelength anomalous diffraction studies. This technique has been successfully applied in both prokaryotic and eukaryotic systems, showcasing its versatility and importance in structural biology (Doublié, 2007).

Cancer Research and Chemoprevention

SeMet has been studied for its potential in cancer chemoprevention, with research indicating its involvement in inducing apoptosis in human prostate cancer cells through a superoxide mediated and p53 dependent pathway. This suggests SeMet's role in enhancing the anticancer activity, potentially through its metabolites and interaction with methioninase (Zhao, Domann, & Zhong, 2006). Moreover, SeMet has shown antigenotoxic effects on DNA damage and repair, further emphasizing its potential in cancer prevention and therapy (Laffon, Valdiglesias, Pásaro, & Méndez, 2009).

Antioxidant and Anti-inflammatory Properties

SeMet plays a crucial role in the synthesis of selenoproteins, which are vital for antioxidant defense mechanisms in humans. Its antioxidant properties are critical in protecting against oxidative stress initiated by reactive oxygen and nitrogen species (Tinggi, 2008). Additionally, SeMet has demonstrated the ability to modulate inflammatory responses, as seen in studies investigating its effects on inflammation in chicken liver tissue via the TLR4-NF-κB-NLRP3 signaling pathway (Qu, Wang, Zhang, & Li, 2019).

Nutritional and Metabolic Effects

Research has also explored the nutritional benefits of SeMet, including its role in improving intestinal immune function in chickens, suggesting its broader implications in animal health and nutrition (Cui, Qu, Yin, Zhang, & Lin, 2021). Furthermore, the biotransformation of SeMet in the gastrointestinal tract into various metabolites, including the production of volatile selenium compounds, highlights its complex metabolic pathways and the potential for toxicity if intake is excessively high (Krittaphol, McDowell, Thomson, Mikov, & Fawcett, 2011).

Mechanism of Action

Target of Action

Selenomethionine (SeMet) is a naturally occurring amino acid found in some plant materials such as cereal grains, soybeans, and enriched yeast . The primary targets of SeMet are reactive oxygen species (ROS) and glutathione, an important antioxidant . SeMet plays an essential role in acting as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione .

Mode of Action

SeMet’s mode of action is primarily through its antioxidant activity. It depletes ROS and aids in the formation and recycling of glutathione . This antioxidant activity helps protect against free radicals, the unstable molecules that can cause damage to cells in the body .

Biochemical Pathways

The this compound cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a key role in the metabolism of SeMet.

Pharmacokinetics

It is known that semet can be safely escalated in combination with other compounds . The bioavailability of SeMet is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .

Result of Action

The result of SeMet’s action is primarily seen in its antioxidant activity. It helps protect against free radicals, thereby preventing cellular damage . Additionally, SeMet plays a key role in thyroid metabolism and making thyroid hormone . It has also been studied for its effects on thyroid diseases .

Action Environment

The action of SeMet is influenced by environmental factors. For instance, SeMet is absorbed by the roots of plants and then rapidly assimilated to other Se forms . The uptake and translocation of SeMet are higher than those of other forms of selenium within a certain time frame . Moreover, the uptake of SeMet and its metabolites is sensitive to the aquaporin inhibitor .

Safety and Hazards

High doses of selenomethionine can cause nausea, vomiting, diarrhea, and abdominal pain. It can also lead to hair loss, skin rashes, and brittle nails. In extreme cases, it can cause liver and kidney damage . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use personal protective equipment .

Future Directions

Selenomethionine and its family of natural reactive selenium species provide plenty of opportunities for studies in the fields of nutrition, aging, health, and redox biology . It has been suggested that future research could focus on the role of selenoproteins in neurodevelopment and neurological function, with implications in autism spectrum disorder .

Biochemical Analysis

Biochemical Properties

Selenomethionine’s antioxidant activity arises from its ability to deplete reactive oxygen species . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the this compound cycle (SeMTC), a crucial pathway for the metabolism of selenium. The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Cellular Effects

This compound has been shown to influence cell function in various ways. For example, it has been found to promote the proliferation of HepG2 cells, the transcription of selenoproteins, and the production of most amino acids while decreasing the levels of creatine, aspartate, and nucleoside diphosphate sugar . It also affects cell viability, selenoprotein expression, and antioxidant function in porcine mammary epithelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is readily oxidized , and its antioxidant activity arises from its ability to deplete reactive oxygen species . It also plays separate roles in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms, including humans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that with increasing this compound concentrations, cell viability first increased and then decreased at 24, 48, or 72 h post-treatment . Another study found that long-term (8 weeks) administration of organic this compound elevated selenium levels in the blood, liver, and especially in the brain and disturbed the homeostasis of iron, zinc, and copper .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that this compound promoted cell viability, selenoprotein expression, and antioxidant function in porcine mammary epithelial cells, with maximum values at 0.5-μM this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the this compound cycle, a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. For instance, a study found that this compound treatment decreased the amount of maternally transferred mercury in the larval brain . Another study found that with selenite treatment, increasing the phosphorus application rate significantly decreased the concentration and accumulation of selenium in roots and shoots .

Subcellular Localization

Current studies suggest that this compound and the enzymes involved in its metabolic cycle may be localized in various subcellular compartments

Properties

IUPAC Name

2-amino-4-methylselanylbutanoic acid
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InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

RJFAYQIBOAGBLC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2Se
Source PubChem
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DSSTOX Substance ID

DTXSID7040609
Record name Selenomethionine
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Molecular Weight

196.12 g/mol
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Physical Description

DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Selenomethionine
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Vapor Pressure

0.00000008 [mmHg]
Record name Selenomethionine
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Mechanism of Action

Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription.
Record name SELENIUM METHIONINE
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Color/Form

Transparent, hexagonal sheets or plates; metallic luster of crystals

CAS No.

1464-42-2, 2578-28-1
Record name Selenomethionine
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Record name DL-Selenomethionine
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Record name Selenomethionine
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Record name 2-amino-4-(methylselenyl)butyric acid
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Record name 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine
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Record name SELENOMETHIONINE, DL-
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Melting Point

265 °C (decomposes)
Record name SELENIUM METHIONINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Selenomethionine
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Customer
Q & A

Q1: How does the body metabolize selenomethionine differently than inorganic selenium forms like selenite?

A1: this compound is metabolized non-specifically, entering the methionine pool and being incorporated into proteins. [ [] ] Conversely, inorganic forms like selenite undergo specific metabolic pathways. [ [] ] This difference contributes to this compound's higher bioavailability and longer retention in the body. [ [, ] ]

Q2: Is there a difference in how effectively this compound and selenite increase selenium levels and antioxidant enzyme activity?

A2: Studies show that consuming Brazil nuts, rich in this compound, is as effective as this compound supplements in increasing plasma selenium and glutathione peroxidase (GPx) activity. [ [] ] While both forms increase selenium status, Brazil nuts were more effective in enhancing whole blood GPx activity compared to this compound supplements. [ [] ]

Q3: Does the chemical form of selenium influence its accumulation in tissues?

A3: Yes, the chemical form significantly impacts tissue selenium levels. Research in rats revealed that this compound supplementation led to higher selenium concentrations in various tissues, particularly skeletal muscle, compared to equivalent doses of selenite. [ [] ] Interestingly, despite higher tissue selenium levels with this compound, it showed lower anticarcinogenic activity than selenite in a mammary tumor model. [ [] ]

Q4: Can you elaborate on the role of this compound in selenium-enriched yeast and its impact on human health?

A4: Selenium-enriched yeast is a significant source of this compound. [ [] ] This organic form of selenium is well-absorbed by the body and contributes to overall selenium status, which is crucial for various physiological functions, including antioxidant defense and immune system regulation. [ [, ] ]

Q5: Does the timing of this compound administration impact its protective effect against oxidative damage caused by e-cigarette smoke?

A5: Research suggests that early administration of this compound is more effective in preventing the increase of malondialdehyde, a marker of oxidative stress, in the blood and lung tissue of rats exposed to e-cigarette smoke. [ [] ] This highlights the importance of timely intervention with this compound to mitigate oxidative damage.

Q6: Can this compound protect against oxidative damage in erythrocytes?

A6: Research has demonstrated that supplementing with this compound can significantly reduce lipid peroxidation and protein degradation in erythrocytes. [ [] ] It also increases hemoglobin content and reduces methemoglobin levels and hemolysis, indicating a protective effect against oxidative damage in red blood cells. [ [] ]

Q7: What are the current findings regarding this compound's role in cancer prevention, particularly in light of the SELECT trial results?

A7: The SELECT trial, which investigated the effects of this compound and vitamin E on prostate cancer prevention, yielded negative results and was discontinued. [ [] ] Similarly, a study using a rat model of testosterone and 17 beta-estradiol-induced prostate carcinogenesis found that this compound did not prevent prostate cancer development or significantly reduce prostatic oxidative stress. [ [] ] These findings suggest that this compound might not be effective in preventing prostate cancer, aligning with the SELECT trial outcomes.

Q8: Does this compound offer any protection against arsenic-induced toxicity?

A8: Contrary to its protective effects against other toxins, research suggests that high dietary this compound might exacerbate arsenic toxicity in rainbow trout. [ [] ] The study observed increased arsenic accumulation in tissues like the liver, kidney, and muscle, along with heightened hepatic lipid peroxidation and a decline in cellular redox potential in fish fed this compound and arsenic compared to those fed arsenic alone. [ [] ] This suggests a potential for this compound to facilitate arsenic deposition in tissues, possibly through the formation of bio-complexes, leading to increased toxicity.

Q9: How is this compound employed in structural biology research?

A9: this compound is valuable in X-ray crystallography for solving the "phase problem." [ [, ] ] By replacing methionine with this compound in proteins, researchers can exploit the selenium atom's anomalous scattering properties to determine the protein's three-dimensional structure. [ [, ] ] This technique is crucial for understanding protein function and designing new drugs.

Q10: How do this compound-resistant yeast strains contribute to protein research?

A10: this compound-resistant yeast strains have been developed to produce this compound-labeled proteins for structural analysis. [ [, ] ] These strains can incorporate this compound into proteins at a high occupancy rate, facilitating X-ray crystallography studies. [ [, ] ] This method has proven particularly useful for proteins that are difficult to express or crystallize.

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